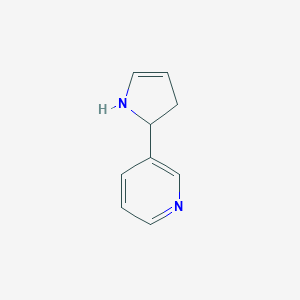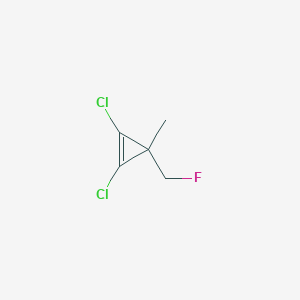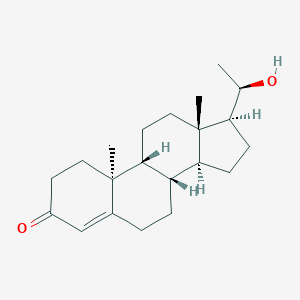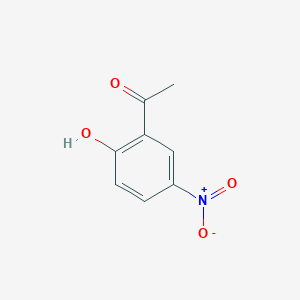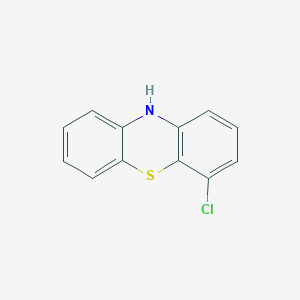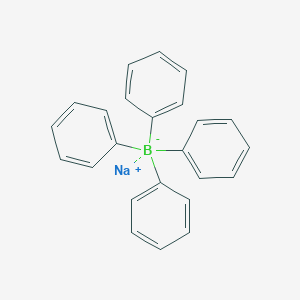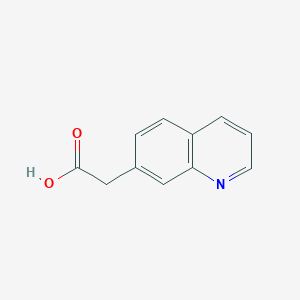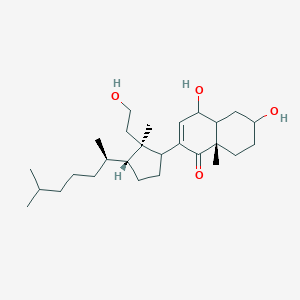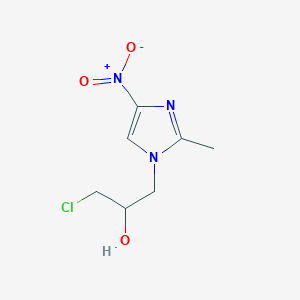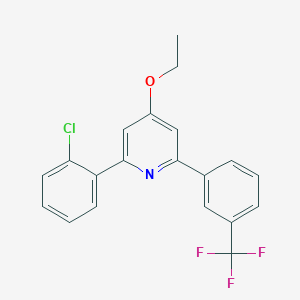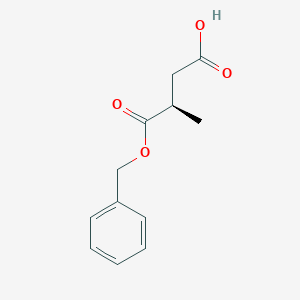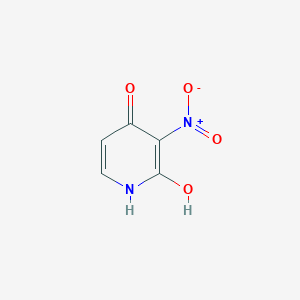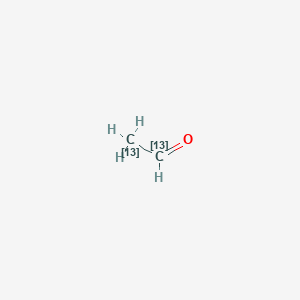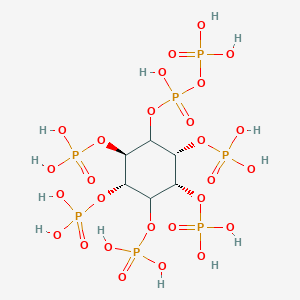![molecular formula C20H24O4 B116544 4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione CAS No. 146494-40-8](/img/structure/B116544.png)
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HCT-1026 and has been the subject of several research studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of HCT-1026 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. The inhibition of this pathway by HCT-1026 results in reduced inflammation and cell proliferation, leading to potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
HCT-1026 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound also has antioxidant properties, which can protect cells from oxidative stress. Additionally, HCT-1026 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HCT-1026 in lab experiments include its specific mechanism of action and potential therapeutic applications. The compound has been extensively studied, and its synthesis process has been optimized to produce large quantities for research purposes. However, the limitations of using HCT-1026 in lab experiments include its potential toxicity and lack of clinical data. Further research is needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several potential future directions for research on HCT-1026. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of HCT-1026 analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of HCT-1026 in clinical trials. Overall, HCT-1026 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis method for HCT-1026 involves the reaction of 4-hydroxy-1,2-naphthoquinone with 4-(1-hydroxy-2-methylpropan-2-yl)cyclohexanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis process has been optimized to produce HCT-1026 in large quantities for research purposes.
Aplicaciones Científicas De Investigación
HCT-1026 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Several research studies have investigated the use of HCT-1026 in various disease models, including cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.
Propiedades
Número CAS |
146494-40-8 |
|---|---|
Nombre del producto |
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O4/c1-20(2,11-21)13-9-7-12(8-10-13)16-17(22)14-5-3-4-6-15(14)18(23)19(16)24/h3-6,12-13,21-22H,7-11H2,1-2H3 |
Clave InChI |
OUTQNLQNBMLELC-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
SMILES canónico |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Sinónimos |
298C80 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



